乳香醋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

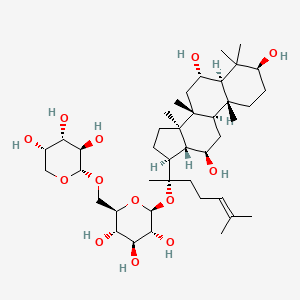

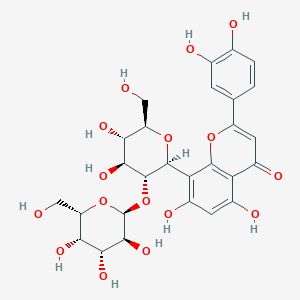

Incensole Acetate is a neuroactive and anti-inflammatory agent . It acts on transient receptor potential vanillaloid 3 (TRPV3) activation and the inhibition of NF-κB . It is a major bioactive constituent found in the resin of trees in the Boswellia species .

Synthesis Analysis

Incensole Acetate is identified and isolated from Catharanthus roseus essential oil by GC/MS analysis and column chromatography . It is also used to analyze the anticancer effect of an IA biosynthesized nanoemulsion against breast cancer .Chemical Reactions Analysis

Incensole Acetate is a diterpene originally isolated from frankincense produced by B. carterii . It has diverse biological activities .Physical And Chemical Properties Analysis

Incensole Acetate is a C20 diterpene alcohol and biomarker for some plants of the Boswellia genus . It is an abundant component of frankincense, the resin collected from Boswellia trees .科学研究应用

- Research Findings :

- Behavioral Impact :

- Mechanism :

Anti-Inflammatory Properties

Neuroprotective Effects

Anxiolytic and Anti-Depressive Effects

TRPV3 Activation

Memory Enhancement and Oxidative Stress Reduction

作用机制

Target of Action

Incensole acetate, a major component of Boswellia resin, primarily targets the nuclear factor-κB (NF-κB) and the transient receptor potential (TRPV3) channel . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The TRPV3 channel is responsible for regulating wound healing and the perception of pain and itching .

Mode of Action

Incensole acetate interacts with its targets by inhibiting NF-κB activation and robustly activating the TRPV3 channel . By inhibiting NF-κB, it exerts anti-inflammatory effects . Its activation of the TRPV3 channel is thought to be a key component of its role as an anti-inflammatory agent .

Biochemical Pathways

Incensole acetate affects the NF-κB and TRPV3 pathways. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines, thus reducing inflammation . Its activation of the TRPV3 channel can alleviate anxiety or depression . It also has a neuroprotective effect after brain trauma .

Pharmacokinetics

It is known that it is a component of frankincense, the resin collected from boswellia trees . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Incensole acetate has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties . It can reduce the severity of head injury and improve cognitive ability . It also has anti-depressive and anxiolytic effects .

Action Environment

The action of incensole acetate can be influenced by environmental factors. For example, it is a volatile compound that can be affected by temperature and other physical conditions . .

安全和危害

未来方向

Incensole Acetate has shown potential as an anti-inflammatory, anti-oxidant and neuroprotective agent . It has been used in studies to determine the composition of Ancient Egyptian mummification balms and unguents . It has also been found that incensole acetate activates the TRPV3 channel which is responsible for regulating wound healing and the perception of pain and itching, among other things . This suggests that it could have potential future applications in these areas.

属性

IUPAC Name |

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Incensole acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

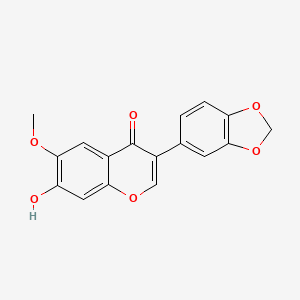

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

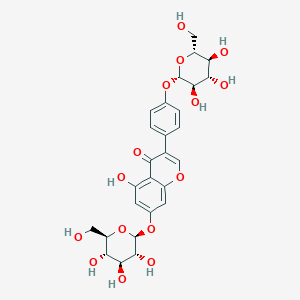

![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)